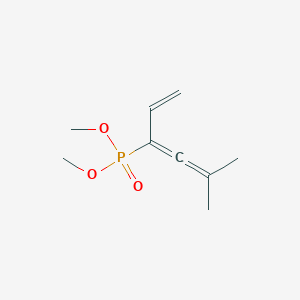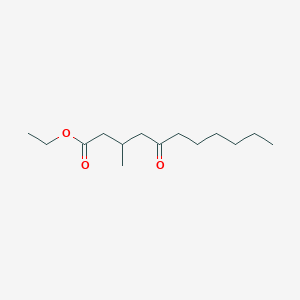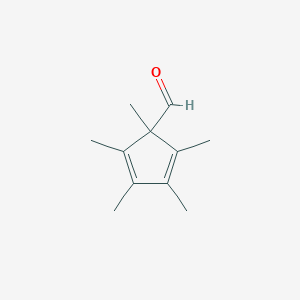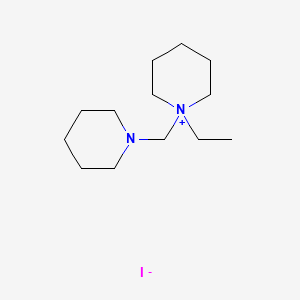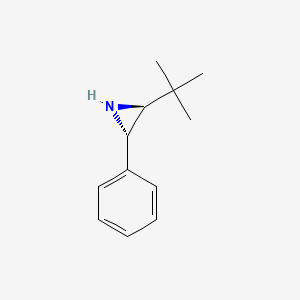
(2S,3R)-2-tert-butyl-3-phenylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-tert-butyl-3-phenylaziridine is a chiral aziridine compound characterized by the presence of a tert-butyl group and a phenyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles that are known for their high reactivity and versatility in organic synthesis. The stereochemistry of this compound is defined by the specific spatial arrangement of its substituents, making it an important compound in stereoselective synthesis and asymmetric catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-tert-butyl-3-phenylaziridine can be achieved through several methods. One common approach involves the reaction of a chiral amine with an epoxide under basic conditions. For example, the reaction of (S)-tert-butylamine with styrene oxide in the presence of a base such as sodium hydride or potassium tert-butoxide can yield this compound. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of various organic compounds, including aziridines . These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-tert-butyl-3-phenylaziridine undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted amines.
Oxidation: The compound can be oxidized to form aziridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the aziridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in diethyl ether (Et2O) or tetrahydrofuran (THF) under an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: β-substituted amines.
Oxidation: Aziridine N-oxides.
Reduction: Primary or secondary amines, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
(2S,3R)-2-tert-butyl-3-phenylaziridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving aziridines and to investigate the biological activity of aziridine-containing compounds.
Medicine: Aziridines are known for their potential as anticancer agents due to their ability to alkylate DNA. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-tert-butyl-3-phenylaziridine involves the nucleophilic attack on the aziridine ring, leading to ring-opening reactions. The high ring strain in the three-membered aziridine ring makes it highly reactive towards nucleophiles. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-2-bromo-2,3-diphenylbutane: This compound undergoes similar nucleophilic substitution reactions and can be used as a comparison for studying the reactivity of aziridines.
(2S,3R)-3-(Benzyloxy)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N-dimethylbutanamide: Another chiral compound with a tert-butyl group, used in enantioselective synthesis.
Uniqueness
(2S,3R)-2-tert-butyl-3-phenylaziridine is unique due to its specific stereochemistry and the presence of both a tert-butyl and a phenyl group. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and catalysis.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
(2S,3R)-2-tert-butyl-3-phenylaziridine |
InChI |
InChI=1S/C12H17N/c1-12(2,3)11-10(13-11)9-7-5-4-6-8-9/h4-8,10-11,13H,1-3H3/t10-,11-/m1/s1 |
Clave InChI |
MCHAKQTUAMASNS-GHMZBOCLSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1[C@H](N1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C1C(N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



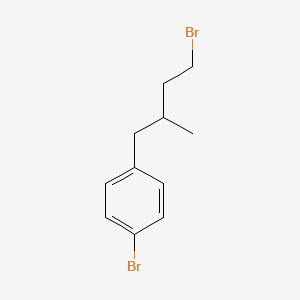
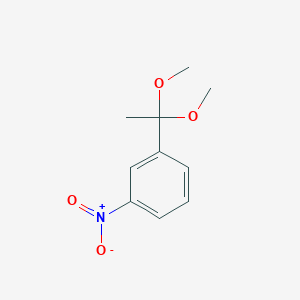
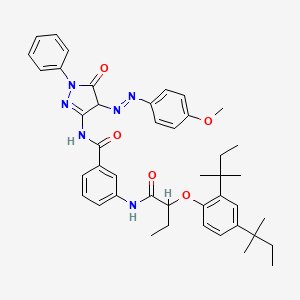
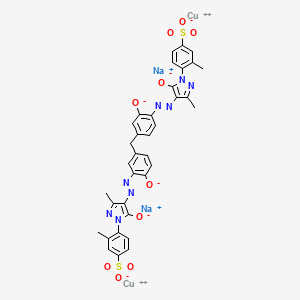

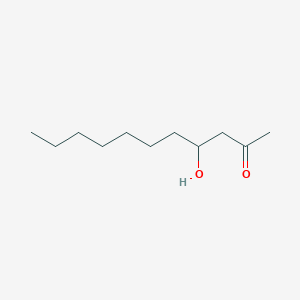
![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
